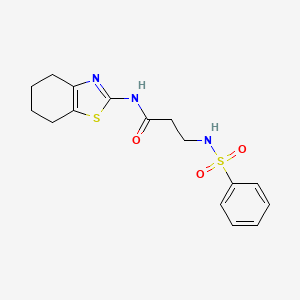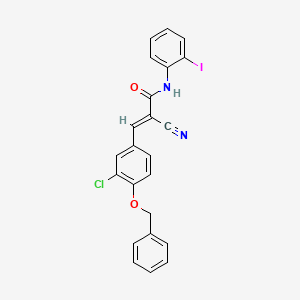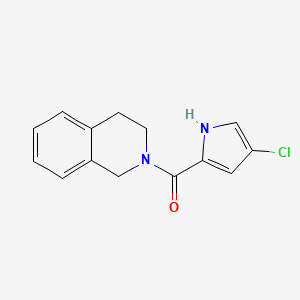
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide, also known as BISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BISA is a small molecule that belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities. In
作用機序
The mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide is not fully understood, but studies have suggested that it may act through multiple pathways. 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide has been shown to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, which may contribute to its anticancer properties. 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide has also been shown to inhibit the activity of histone deacetylases, which play a role in the regulation of gene expression.
Biochemical and Physiological Effects:
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide has been shown to have various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide has been shown to have antioxidant properties. 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, which may have implications for drug interactions.
実験室実験の利点と制限
One of the advantages of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide is its relatively simple synthesis method, which makes it accessible for research purposes. However, 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide has also been shown to have low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide. One potential direction is to further investigate its anticancer properties and its potential use in combination with other anticancer agents. Another potential direction is to investigate its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide and its potential implications for drug interactions.
合成法
The synthesis of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide involves the reaction of 2-mercaptobenzimidazole with 3-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N-(2-chloroethyl)acetamide to yield 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide. The purity and yield of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide can be improved by recrystallization and chromatography techniques.
科学的研究の応用
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide has shown promising results in various scientific research applications. One of the most significant applications of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide is its potential as an anticancer agent. Studies have shown that 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide has also been studied for its potential as an anti-inflammatory agent. 2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which play a role in various inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2S/c25-20(14-27-21-23-18-11-4-5-12-19(18)24-21)22-15-7-6-10-17(13-15)26-16-8-2-1-3-9-16/h1-13H,14H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPCRQWMELIVBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)CSC3=NC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(3-phenoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbonyl)-1H-pyridin-2-one](/img/structure/B7466146.png)

![N-[(3-fluoro-4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B7466162.png)
![(E)-2-cyano-3-[4-(diethylamino)phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466165.png)
![N-{[1-(2-chlorobenzyl)piperidin-4-yl]methyl}-N'-(4-fluorobenzyl)urea](/img/structure/B7466173.png)
![N-ethyl-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-(1H-indol-3-yl)butanamide](/img/structure/B7466182.png)

![3,4-dihydro-1H-isoquinolin-2-yl-[3-(methoxymethyl)phenyl]methanone](/img/structure/B7466193.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-pyrazin-2-ylpiperidine-4-carboxamide](/img/structure/B7466198.png)
![1-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466219.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)

![N-methyl-N-[(2-methylphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466235.png)
![1-[2-Hydroxy-3-[4-(3-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one](/img/structure/B7466239.png)